Midasin (1471-1481)
Description
Overview of AAA+ Protein Family and Cellular Significance
The AAA+ protein superfamily is a large and functionally diverse group of enzymes that harness the energy from ATP hydrolysis to remodel or translocate macromolecules. nih.govwikipedia.org These proteins are characterized by a conserved AAA+ domain of approximately 230 amino acids, which contains Walker A and B motifs essential for ATP binding and hydrolysis. frontiersin.orgfrontiersin.org AAA+ proteins typically assemble into ring-shaped hexameric complexes that act as molecular motors. frontiersin.orgwikipedia.org By coupling the chemical energy of ATP hydrolysis to conformational changes, they generate mechanical force to perform work on their substrates. nih.govwikipedia.org
The cellular functions of AAA+ proteins are extensive and critical for cell physiology. They are involved in a multitude of processes, including:
DNA replication and repair wikipedia.orgfrontiersin.org
Protein degradation and quality control nih.govwikipedia.org
Membrane fusion wikipedia.orgfrontiersin.org
Microtubule severing and dynamics wikipedia.org
Ribosome biogenesis nih.govfrontiersin.org
Signal transduction and gene expression regulation wikipedia.org
The versatile nature of the AAA+ domain has allowed for its adaptation to a wide array of cellular tasks, making these proteins fundamental to the survival and proper functioning of all living organisms. nih.govfrontiersin.org
Identification and Conservation of Midasin Across Eukaryotic Species
Midasin was first identified as the protein encoded by the largest open reading frame in the Saccharomyces cerevisiae genome, designated YLR106p. nih.gov This massive protein, with a molecular weight of approximately 560 kDa in yeast and around 600 kDa in other eukaryotes, was found to be essential for cell viability. nih.govnih.gov The name "midasin" was proposed to provide a uniform terminology across the diverse eukaryotic species in which its orthologs are found. nih.gov In humans, the gene is known as MDN1 and maps to chromosome 6q15, encoding a protein of 5596 residues. nih.govwikipedia.org
Midasin is a single-copy gene and its protein structure is remarkably well-conserved across all eukaryotes for which genomic data is available, from yeast to humans, and even in organisms like Drosophila, Arabidopsis, Giardia, and Encephalitozoon. nih.govnih.gov This high degree of conservation underscores its fundamental and conserved role in eukaryotic biology. nih.gov Sequence alignments reveal a conserved domain architecture, which includes an N-terminal domain, a large AAA domain composed of six tandem AAA protomers, a linker domain, an acidic domain, and a C-terminal M-domain containing a metal ion-dependent adhesion site (MIDAS) motif. nih.govnih.gov While the AAA domain of midasin is evolutionarily related to that of the motor protein dynein, it has less than 15% sequence identity and appears to lack a microtubule-binding site, indicating a distinct function. nih.govmdpi.comnih.gov
Table 1: Conservation of Midasin (Mdn1/Rea1) Across Eukaryotic Species
| Feature | Saccharomyces cerevisiae (Yeast) | Homo sapiens (Human) | Arabidopsis thaliana (Plant) |
| Gene Name | MDN1/REA1 | MDN1 | MDN1 |
| Protein Size (approx.) | 560 kDa (4910 amino acids) | 632 kDa (5596 amino acids) | ~600 kDa |
| Essentiality | Essential for viability | Essential for viability | Embryo-lethal |
| Function | Ribosome biogenesis, nuclear export of pre-60S subunits | Ribosome biogenesis, nuclear export of pre-60S subunits | Ribosome biogenesis, embryogenesis, root development |
| Key Domains | AAA domain, Linker, MIDAS domain | AAA domain, Linker, MIDAS domain | AAA domain, Linker, MIDAS domain |
Fundamental Role in Ribosome Biogenesis
The primary and essential function of Midasin is its role as a ribosome assembly factor, specifically in the maturation of the large 60S ribosomal subunit. mdpi.comnih.govmdpi.com Ribosome biogenesis is a highly complex and energy-intensive process that involves the synthesis and processing of ribosomal RNAs (rRNAs) and the assembly of approximately 80 ribosomal proteins. mdpi.com This intricate process requires the coordinated action of over 250 transiently acting biogenesis factors. mdpi.com
Midasin acts as a molecular motor or chaperone at several critical checkpoints during the assembly of the pre-60S particle. nih.govgenecards.org Its ATPase activity provides the necessary energy to remodel pre-ribosomal particles and facilitate the timely removal of specific assembly factors after they have fulfilled their roles. mdpi.comresearchgate.net This mechanochemical activity is crucial for the structural rearrangements required for the maturation and subsequent export of the pre-60S subunit from the nucleus to the cytoplasm. nih.govproteopedia.org
Specifically, Midasin is involved in:
Removal of Assembly Factors: Midasin utilizes its C-terminal MIDAS domain to bind to assembly factors like Ytm1 and Rsa4 (Nle1 in humans). nih.govosti.gov Through ATP hydrolysis in its AAA ring, it generates the force needed to release these factors from the pre-60S particle. proteopedia.orgrcsb.orgpdbj.org
Nuclear Export: The removal of these factors is a prerequisite for the export of the pre-60S subunit from the nucleolus to the nucleoplasm, and then from the nucleus to the cytoplasm. genecards.orgnih.gov Knockdown of Midasin leads to the accumulation of pre-60S particles in the nucleus. nih.gov
Structural Remodeling: Midasin's activity is linked to significant remodeling events within the pre-ribosome, such as the rotation of the 5S ribonucleoprotein (RNP) complex. mdpi.com
Depletion or mutation of Midasin is lethal or causes severe growth defects in a wide range of eukaryotes, highlighting its critical role in producing functional ribosomes, which are essential for all protein synthesis and therefore for cell growth and proliferation. mdpi.comnih.gov
Table 2: Key Assembly Factors Interacting with Midasin
| Interacting Factor | Organism | Midasin Domain Interaction | Function in Ribosome Biogenesis |
| Ytm1 (WDR12 in humans) | S. cerevisiae, Humans | C-terminal MIDAS domain | Component of the PeBoW complex, removed by Midasin from early pre-60S particles. nih.govosti.gov |
| Rsa4 (NLE1 in humans) | S. cerevisiae, Humans | C-terminal MIDAS domain | Removed by Midasin from later, nucleoplasmic pre-60S particles to allow for nuclear export. nih.govproteopedia.org |
| PES2 (Pescadillo2) | Arabidopsis thaliana | Physical interaction | Essential assembly factor for the 60S ribosome. nih.gov |
This table summarizes key protein interactions involved in Midasin's function. nih.govnih.govproteopedia.orgosti.gov
Properties
sequence |
SLADDSVLERL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Midasin (1471-1481) |
Origin of Product |
United States |
Historical Perspectives and Early Characterization of Midasin Homologs
Discovery of Rea1 in Saccharomyces cerevisiae
The first homolog of what would be known as the Midasin family was identified in the budding yeast, Saccharomyces cerevisiae. nih.govwikigenes.org Designated as Rea1 (Ribosome export/assembly), it was discovered to be encoded by the largest open reading frame in the yeast genome, YLR106C. nih.govresearchgate.netwikigenes.org This gene encodes a massive protein of 4,910 amino acids with a molecular weight of approximately 560 kDa. nih.govyeastgenome.org
| Property | Description | Reference |
|---|---|---|
| Systematic Name | YLR106C | yeastgenome.org |
| Aliases | Mdn1, Midasin | yeastgenome.orgwikipedia.org |
| Size | 4,910 amino acids (~560 kDa) | nih.govyeastgenome.org |
| Essentiality | Essential for cell viability | nih.govyeastgenome.org |
| Family | AAA+ ATPase | yeastgenome.orgresearchgate.net |
| Primary Function | ATP-dependent remodeling of the pre-60S ribosomal particle for nuclear export | yeastgenome.org |
Characterization of Mdn1 in Schizosaccharomyces pombe and Human Cells
Following its discovery in budding yeast, orthologs of Rea1 were identified and characterized in other eukaryotes, including the fission yeast Schizosaccharomyces pombe and in human cells, where it is commonly referred to as Mdn1 or Midasin. nih.govwikigenes.org
In S. pombe, Mdn1 is also an essential, large AAA protein. researchgate.netrcsb.orgcaltech.edu Structural studies of S. pombe Mdn1 have been instrumental in understanding its function. researchgate.netrcsb.orgcaltech.edu These studies revealed a complex architecture, featuring a ring-shaped AAA domain and a long, structured linker tethering a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain. researchgate.netrcsb.orgcaltech.edu This structure is crucial for its role in removing ribosome assembly factors from pre-60S particles. researchgate.netrcsb.orgcaltech.edu
The human homolog, MDN1, is encoded by the MDN1 gene located on chromosome 6q15. nih.govwikipedia.org The predicted protein consists of 5,596 amino acids, with a molecular mass of about 632 kDa. nih.govfrontiersin.org Like its yeast counterparts, human MDN1 is a nuclear chaperone required for the maturation and nuclear export of pre-60S ribosomal subunits. uniprot.orggenecards.org It functions by removing specific assembly factors from pre-ribosomal particles at critical steps, facilitating their transition from the nucleolus to the nucleoplasm and eventually out of the nucleus. uniprot.org The interaction of the MDN1 MIDAS domain with ubiquitin-like (UBL) domains of assembly factors like WDR12 and NLE1 is a conserved mechanism in this process. uniprot.orgresearchgate.net
| Feature | Schizosaccharomyces pombe (Mdn1) | Homo sapiens (MDN1) | Reference |
|---|---|---|---|
| Essentiality | Essential | Essential for proper development | nih.govresearchgate.netpombase.org |
| Size | ~5,000 amino acids | 5,596 amino acids (~632 kDa) | rcsb.orgfrontiersin.org |
| Gene Location | Chromosome III | Chromosome 6q15 | nih.govwikipedia.orgpombase.org |
| Key Domains | N-terminal AAA ring, Linker, C-terminal MIDAS domain | N-terminal domain, six tandem AAA protomers, linker domain, acidic domain, C-terminal MIDAS domain | nih.govrcsb.orgcaltech.edu |
| Function | Removes assembly factors from pre-60S ribosomal subunits | Nuclear chaperone for pre-60S maturation and export | researchgate.netuniprot.orggenecards.org |
Initial Insights into Cellular Localization and Function
Early investigations into the subcellular location of Midasin homologs provided critical clues to their function. In S. cerevisiae, immunofluorescence microscopy demonstrated that Rea1 is predominantly localized to the nucleus, specifically the nucleoplasm. nih.govresearchgate.net This localization is consistent with its proposed role in the late stages of pre-60S subunit maturation and its subsequent export from the nucleus. yeastgenome.orgresearchgate.net
Similarly, in human cells, MDN1 is found within the nucleus. uniprot.orggenecards.org Studies have shown its presence in both the nucleolus and the nucleoplasm. uniprot.orggenecards.org The localization to the nucleolus is consistent with a role in the early stages of ribosome biogenesis, while its nucleoplasmic presence aligns with its function in later maturation steps and nuclear export. uniprot.orgresearchgate.net Some evidence also points to a cytoplasmic localization, suggesting potential non-ribosomal roles. uniprot.orgresearchgate.net
The primary function that emerged from this early research is the role of Midasin as a mechanical enzyme in ribosome biogenesis. pnas.org It acts as a chaperone that facilitates the assembly and disassembly of macromolecular complexes within the nucleus. nih.gov Specifically, Midasin uses the energy from ATP hydrolysis to induce conformational changes that lead to the release of various non-ribosomal assembly factors from the pre-60S particle. researchgate.netelifesciences.orgnih.gov This removal is a critical checkpoint, ensuring the correct maturation and timely export of the large ribosomal subunit to the cytoplasm for protein synthesis. nih.govelifesciences.orgnih.gov For instance, Rea1 is known to be responsible for the removal of factors like Ytm1 and Rsa4 from pre-60S particles in yeast. elifesciences.orgnih.gov
Molecular Architecture and Structural Biology of Midasin
Organization of AAA+ Domains and Hexameric Ring Structure
Midasin possesses a unique structure where six distinct AAA+ (ATPases Associated with various cellular Activities) protomers are linked in tandem on a single, large polypeptide chain. nih.govnih.gov This arrangement is in contrast to many other AAA+ proteins, which typically form hexameric rings through the assembly of six identical subunits. nih.gov The six AAA+ domains of Midasin (designated AAA1 to AAA6) assemble into a pseudo-hexameric ring, which forms the core engine of the protein. researchgate.netelifesciences.org This ring structure is fundamental to its ATPase activity, which fuels the mechanical work required for its cellular functions. elifesciences.orgnih.gov
Linker Domains and Their Conformational Dynamics
Extending from the hexameric AAA+ ring is a lengthy linker domain, which in most organisms ranges from 1,700 to 2,300 amino acid residues. nih.gov This linker is not merely a passive connector; it is a dynamic structure subdivided into stem, middle, and top domains that plays an essential role in Midasin's function. researchgate.netbiorxiv.org The linker's considerable length and flexibility allow the distal substrate-binding domain to reach its targets on the pre-ribosomal particle. pnas.org
The conformational dynamics of the linker are complex, involving both nucleotide-independent and ATP-hydrolysis-dependent movements. biorxiv.org It can rotate and swing towards the AAA+ ring, undergoing significant remodeling. researchgate.netbiorxiv.org This includes an extended conformation and various intermediate states that are driven by the linker's intrinsic flexibility. biorxiv.orgbiorxiv.org ATP hydrolysis is then required to engage the linker with the AAA+ ring, a crucial step for transmitting the force generated by the ATPase engine to the substrate. biorxiv.org
Metal Ion-Dependent Adhesion Site (MIDAS) Domain: Structure and Substrate Binding
Located at the carboxy-terminus of the Midasin polypeptide is the Metal Ion-Dependent Adhesion Site (MIDAS) domain. researchgate.netnih.gov This domain is homologous to the I-domains of integrins and is responsible for directly binding to the substrates of Midasin, which are assembly factors on the pre-60S ribosomal subunit. nih.govnih.gov The MIDAS domain contains conserved sequence motifs, including a critical DxSxS motif, that coordinate a divalent metal ion (like Mg2+). nih.govresearchgate.net This metal ion is essential for the interaction with its substrates. nih.govgenecards.org
The primary substrates of the Midasin MIDAS domain are the ubiquitin-like (UBL) domains of the ribosome assembly factors Ytm1 (WDR12 in humans) and Rsa4 (NLE1 in humans). researchgate.netnih.gov The interaction is highly specific, with the MIDAS domain recognizing and binding to the UBL domains of these factors at different stages of ribosome maturation. nih.govnih.gov Structural studies have revealed that the complex formed between the Rea1-MIDAS domain and the UBL domains of its ligands is structurally similar to how integrin α-subunit domains bind to their extracellular matrix ligands. pdbj.org However, the Rea1-MIDAS domain possesses additional structural features, such as a loop insert that also functions as a nuclear localization signal and a β-hairpin that helps anchor the UBL domain, which are specifically adapted for its role in ribosome biogenesis. pdbj.org
Structural Studies Using Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography
Our understanding of Midasin's complex structure and function has been significantly advanced by high-resolution structural techniques, primarily cryo-electron microscopy (cryo-EM) and X-ray crystallography. elifesciences.orgnih.govnih.govuniprot.org These methods are complementary, with cryo-EM being particularly powerful for visualizing large, flexible complexes like Midasin in different conformational states, while X-ray crystallography can provide atomic-level detail of individual domains. controlled-molecule-imaging.orgcreative-biostructure.comnih.gov
Conformational States and Nucleotide Binding
Cryo-EM studies have been instrumental in capturing Midasin in various functional states, revealing how nucleotide binding drives conformational changes throughout the molecule. nih.govelifesciences.org For instance, in the presence of the non-hydrolyzable ATP analog AMP-PNP, the six AAA+ domains of Midasin are observed in a co-planar arrangement. nih.gov In contrast, in an ATP-bound state, rearrangements occur where some AAA domains move out of the plane of the ring. nih.gov
These nucleotide-dependent conformational changes are critical for the protein's mechanochemical cycle. They create a docking site on the AAA+ ring for the MIDAS domain. elifesciences.org The binding and hydrolysis of ATP within the different nucleotide-binding sites of the hexameric ring drive a cycle of capture and release of the MIDAS domain, which in turn is coupled to the binding and release of its substrates on the pre-ribosome. nih.govelifesciences.org
Domain-Domain Interactions within the Protein
The intricate interplay between Midasin's various domains is essential for its function. The hexameric AAA+ ring interacts with the RIX1 complex on the pre-ribosomal particle, which is a crucial step for recruiting Midasin. uniprot.org In humans, a similar interaction occurs with the PELP1 complex. uniprot.org
A key regulatory interaction occurs between the AAA+ ring and the MIDAS domain. Cryo-EM structures have shown that the MIDAS domain can dock onto the AAA+ ring, a conformation that is dependent on the nucleotide state of the ring. elifesciences.org This docking is thought to be a key step in the force-generation mechanism for removing assembly factors. elifesciences.orgbiorxiv.org The long linker and flexible D/E-rich region are proposed to be finely tuned in length to allow the MIDAS domain to reach the AAA+ ring only when the protein is in a specific conformation. pnas.org
Furthermore, an α-helical bundle within the AAA2 domain acts as a major regulator of ATPase activity. elifesciences.org This bundle can sit in the center of the hexameric ring, inhibiting the ATPase action. elifesciences.orgnih.gov It is proposed that the interaction of Midasin with its pre-ribosomal substrate relocates this inhibitory bundle, thus stimulating the ATPase activity and allowing the conformational changes that lead to the formation of the MIDAS domain binding site on the ring. elifesciences.org
Compound and Protein List
| Name | Type | Function/Role |
| Midasin (Mdn1, Rea1) | Protein | AAA+ ATPase involved in ribosome biogenesis researchgate.netuniprot.org |
| Ytm1 (WDR12 in humans) | Protein | Ribosome assembly factor, Midasin substrate researchgate.netnih.gov |
| Rsa4 (NLE1 in humans) | Protein | Ribosome assembly factor, Midasin substrate researchgate.netnih.gov |
| RIX1 | Protein | Component of a complex that recruits Midasin to the pre-ribosome uniprot.org |
| PELP1 | Protein | Component of a complex that recruits Midasin in humans uniprot.org |
| ATP (Adenosine triphosphate) | Small Molecule | Energy source for Midasin's ATPase activity nih.govbiorxiv.org |
| AMP-PNP | Small Molecule | Non-hydrolyzable ATP analog used in structural studies nih.govbiorxiv.org |
| Mg2+ (Magnesium ion) | Ion | Divalent cation essential for MIDAS domain function researchgate.net |
Mechanistic Basis of Midasin Function in Ribosome Maturation
Midasin's Role in 60S Ribosomal Subunit Biogenesis
Midasin is a nuclear chaperone that plays an indispensable role in the biogenesis and nuclear export of the pre-60S ribosomal subunit. ebi.ac.ukuniprot.orgnih.gov Its primary function is to remove ribosome biogenesis factors from nascent 60S particles at key checkpoints, thereby driving the maturation process forward. uniprot.orgnih.govresearchgate.net In yeast, Midasin is localized mainly in the nucleus and is essential for the viability of the cell. nih.gov
The process of ribosome biogenesis is a highly orchestrated event involving numerous assembly factors. nih.gov Midasin participates at successive stages of 60S subunit maturation. uniprot.org Initially, it mediates the dissociation of the NOP7 complex (composed of YTM1, ERB1, and NOP7) from early pre-60S particles in the nucleolus. uniprot.orgbiorxiv.org This action renders the particles competent for export to the nucleoplasm. uniprot.org Subsequently, Midasin is recruited to these nucleoplasmic pre-60S particles through an interaction with the RIX1 complex. uniprot.orgbiorxiv.org Following this recruitment and further remodeling, Midasin facilitates the removal of another biogenesis factor, RSA4, in a step that is dependent on ATP hydrolysis. uniprot.org This removal is a prerequisite for the pre-60S subunit to become competent for export from the nucleoplasm to the cytoplasm. uniprot.org
Midasin's structure is key to its function. It consists of a ring of six AAA+ domains at its N-terminus, a long linker region, and a C-terminal MIDAS (metal ion-dependent adhesion site) domain. pnas.orgbiorxiv.org The MIDAS domain is responsible for binding to the assembly factors that need to be removed. pnas.orgbiorxiv.org
ATP Hydrolysis and Mechanochemical Cycle
The function of Midasin as a molecular motor is powered by the hydrolysis of ATP. pnas.orgbiorxiv.org This energy is used to generate mechanical force for the remodeling of pre-ribosomal particles and the dislodging of assembly factors. pnas.orgelifesciences.orgnih.gov The mechanochemical cycle of Midasin involves a series of conformational changes driven by ATP binding and hydrolysis within its AAA+ ring. pnas.orgnih.gov
Contributions of Individual ATPase Sites
Midasin possesses six AAA+ domains arranged in a ring. pnas.org While all six sites can bind ATP, current evidence suggests that only four of them (AAA2–5) are capable of hydrolyzing it. pnas.org The AAA+ domains AAA2-AAA5 contain the conserved catalytic motifs necessary for ATP hydrolysis. researchgate.netresearchgate.net Among these, the AAA5 site appears to be the primary site of ATP hydrolysis within the ring. researchgate.net The hydrolysis of ATP in these specific sites is thought to drive the conformational changes necessary for Midasin's function. pnas.org
Linker Rotation and Swinging Mechanisms
A crucial part of Midasin's mechanochemical cycle involves the large-scale movement of its linker domain. pnas.orgbiorxiv.orgresearchgate.net This linker, which connects the AAA+ ring to the C-terminal MIDAS domain, undergoes a complex series of rotation and swinging motions. biorxiv.orgresearchgate.netrepec.org These movements are essential for bringing the MIDAS domain into proximity with the assembly factors on the pre-60S particle and subsequently for generating the force needed for their removal. nih.gov
The remodeling of the linker involves both nucleotide-independent and nucleotide-dependent steps. biorxiv.orgresearchgate.netrepec.org The initial swinging of the linker towards the AAA+ ring and the rotation of its top portion can occur without ATP hydrolysis. biorxiv.org However, the engagement of the linker with the AAA+ ring and its ultimate interaction with the docked MIDAS domain require the energy derived from ATP hydrolysis. biorxiv.orgresearchgate.netrepec.org
Assembly Factor Removal from Pre-Ribosomal Particles
A primary and essential function of Midasin is the physical removal of assembly factors from pre-ribosomal particles. pnas.orgbiorxiv.orguniprot.orgbiorxiv.org This process is a key regulatory step in the maturation of the 60S subunit. uniprot.org
Force Transmission from Motor Domains to Assembly Factors
The force generated by ATP hydrolysis in the AAA+ motor domains is transmitted through the protein structure to the MIDAS domain, which is bound to the assembly factor. pnas.orgbiorxiv.org A critical step in this process is the docking of the MIDAS domain onto the AAA+ ring. pnas.org This docking event creates a direct physical link between the motor and the substrate-binding domain. pnas.org The subsequent conformational changes in the linker, driven by the ATPase cycle, are then able to exert a pulling force on the MIDAS domain and the attached assembly factor, leading to its dissociation from the pre-ribosomal particle. researchgate.netrepec.orgresearchgate.net
Substrate Recognition and Release
The MIDAS domain of Midasin specifically recognizes and binds to ubiquitin-like (UBL) domains present on its substrate assembly factors, such as Ytm1 and Rsa4. biorxiv.orgbiorxiv.orgresearchgate.net This interaction is mediated by a metal ion and is structurally similar to the way integrin MIDAS domains bind to their ligands. biorxiv.orgpdbj.org
Interactions of Midasin with Ribosomal Assembly Factors and Precursors
Binding to the PeBoW Complex (Pes1, Bop1, WDR12/Ytm1)
Midasin is responsible for mediating the dissociation of the PeBoW complex, comprised of Pescadillo 1 (Pes1), Block of proliferation 1 (Bop1), and WD repeat-containing protein 12 (WDR12), from early pre-60S particles. nih.govgenecards.orguniprot.orgthermofisher.com This event is a critical step that renders the particles competent for export from the nucleolus to the nucleoplasm. nih.govuniprot.orgthermofisher.com The homologous complex in yeast consists of Nop7, Erb1, and Ytm1, and its release from pre-ribosomal particles also requires the action of the Midasin homolog, Rea1. osti.govresearchgate.netnih.gov
Experimental evidence from pull-down assays has shown that Midasin's interaction with the PeBoW complex is not direct with all components. Instead, Midasin binds specifically to the WDR12 (Ytm1 in yeast) subunit of the complex. osti.govnih.gov In these experiments, GST-tagged Bop1 was only able to pull down the Midasin MIDAS domain when full-length WDR12 was also present, indicating that WDR12 is the direct binding partner for Midasin within the PeBoW complex. osti.govnih.gov Consequently, Midasin does not appear to have a direct physical interaction with Pes1 or Bop1. osti.govnih.gov The release of the entire PeBoW complex is thus triggered by the targeted interaction of Midasin with WDR12. wikipedia.org
Interaction with Ubiquitin-like (UBL) Domains of Substrates (e.g., Ytm1/WDR12, Rsa4/Nle1)
The interaction between Midasin and its substrates, including WDR12/Ytm1 and another ribosome assembly factor, Rsa4/Nle1 (Notchless homolog 1), is mediated by a specific protein domain recognition mechanism. Midasin contains a C-terminal Metal Ion-Dependent Adhesion Site (MIDAS) domain which directly interacts with the N-terminal ubiquitin-like (UBL) domains of its binding partners. osti.govresearchgate.netnih.govresearchgate.net The UBL domain of WDR12, which has a β-grasp fold similar to ubiquitin, is essential for its binding to Midasin. osti.govnih.govwikipedia.org Deletion of the UBL domain from WDR12 abolishes its interaction with Midasin, although it does not prevent the formation of the PeBoW complex itself. osti.govnih.gov
Similarly, Midasin binds to the UBL domain of Rsa4/Nle1 in a later step of the ribosome maturation pathway. osti.govresearchgate.net The UBL domains of Ytm1 and Rsa4 are structurally homologous, suggesting a conserved binding mechanism for Midasin with its different substrates. osti.gov This interaction with Rsa4/Nle1 is also crucial for the release of this factor from pre-60S particles, facilitating their nuclear export. nih.gov
Role of Metal Ion Coordination in Substrate Binding
The binding between Midasin's MIDAS domain and the UBL domains of its substrates is critically dependent on the coordination of a metal ion. osti.govresearchgate.netnih.gov This interaction is reminiscent of the binding seen between integrin receptors and their ligands. researchgate.net The removal of the metal ion or mutations in the residues responsible for coordinating the metal ion significantly diminishes the binding between Midasin and its substrates like WDR12 and Nle1. osti.govresearchgate.netnih.gov This dependency on a metal ion highlights a key regulatory feature of the binding mechanism. Furthermore, a well-conserved extension region located upstream of the MIDAS domain in Midasin is also required for the binding to both WDR12 and Nle1. osti.govresearchgate.netnih.gov
Physical Interactions with Other Ribosome Biogenesis Proteins (e.g., PESCADILLO2)
In the plant Arabidopsis thaliana, Midasin (also known as MDN1) has been shown to physically interact with PESCADILLO2 (PES2). nih.gov PES2 is the Arabidopsis homolog of yeast Ytm1 and human WDR12. nih.gov This interaction is crucial for 60S ribosome biogenesis, and a mutation in MDN1 leads to the mislocalization of PES2. nih.gov Yeast-2-hybrid assays have confirmed that the MIDAS domain of MDN1 interacts directly with the UBL domain of PES2, further corroborating the conserved nature of this binding mechanism across different eukaryotic species. nih.gov
Genetic and Cellular Analyses of Midasin Function in Model Organisms
Effects of Midasin Depletion, Knock-down, or Mutation on Cell Growth and Viability
Midasin is indispensable for cellular life. Genetic studies across different species have consistently demonstrated that the complete loss or significant reduction of Midasin function is detrimental to cell growth and viability.
In the yeast Saccharomyces cerevisiae, the gene encoding Midasin (also referred to as REA1 or MDN1) is essential for viability. yeastgenome.orgnih.gov Systematic deletion studies confirmed that null mutants are inviable, highlighting its fundamental role in cellular processes. yeastgenome.orgnih.gov The use of repressible or conditional alleles, which allow for controlled reduction of Midasin function, leads to severe growth defects, including slow growth and increased sensitivity to heat. yeastgenome.org
Similarly, in the plant model Arabidopsis thaliana, Midasin is crucial for development. A complete null mutant of the MDN1 gene is embryo-lethal, preventing the development of viable offspring. nih.govnih.gov Weaker mutant alleles, such as mdn1-1, allow the plant to survive but result in significant growth defects, including impaired root meristem maintenance and altered embryo development. nih.govnih.gov These weak mutants also exhibit hypersensitivity to protein synthesis inhibitors, which is consistent with a primary defect in ribosome biogenesis. nih.govnih.gov
In human cells, Midasin is also essential for cell viability. genecards.org Knockdown of MDN1 has been shown to cause defects in the biogenesis of the 60S ribosomal subunit. genecards.org Studies using cancer cell lines, such as triple-negative breast cancer and estrogen receptor-positive breast cancer cells, have shown that inhibiting Midasin function with specific small molecules like Ribozinoindole-2 (Rbin-2) leads to a significant reduction in cell viability. researchgate.netaacrjournals.orgaacrjournals.org
| Model Organism | Genetic Modification | Effect on Cell Growth and Viability | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Null Mutation (Gene Deletion) | Inviable (Lethal) | yeastgenome.orgnih.gov |
| Saccharomyces cerevisiae (Yeast) | Reduction of Function / Conditional Alleles | Slow growth, decreased competitive fitness, heat sensitivity | yeastgenome.org |
| Arabidopsis thaliana (Plant) | Null Mutation (T-DNA Insertion) | Embryo-lethal | nih.govnih.gov |
| Arabidopsis thaliana (Plant) | Weak Mutant Allele (mdn1-1) | Viable but with impaired root growth and embryo development | nih.govnih.gov |
| Homo sapiens (Human Cancer Cells) | Pharmacological Inhibition (Rbin-2) | Decreased cell viability | researchgate.netaacrjournals.org |
| Homo sapiens (Human Cells) | Gene Knockdown (siRNA) | Nuclear 60S biogenesis defects, decreased viability | genecards.org |
Analysis of Ribosomal RNA Processing in Midasin Mutants
A primary function of Midasin is to facilitate the complex process of ribosome biogenesis, which includes the precise processing of precursor ribosomal RNA (pre-rRNA). researchgate.net Midasin mutants in various organisms exhibit significant defects in this pathway, specifically affecting the maturation of rRNAs destined for the large ribosomal subunit.
In Arabidopsis thaliana, the weak mdn1-1 mutant shows altered processing of several pre-rRNA species. nih.gov Analysis of this mutant revealed abnormal accumulation of the 35S pre-rRNA, which is a common precursor to the 18S, 5.8S, and 25S rRNAs. nih.gov Furthermore, the processing of the 27SB and 20S pre-rRNAs was also negatively affected, indicating a blockage or delay at specific steps in the rRNA maturation pathway. nih.gov
These findings underscore Midasin's role as a key assembly factor that ensures the correct and efficient processing of ribosomal RNA precursors.
Impairment of Pre-60S Ribosomal Particle Nuclear Export
Midasin acts as a nuclear chaperone that is essential for the maturation and subsequent export of pre-60S ribosomal particles from the nucleus to the cytoplasm. uniprot.orguniprot.orgebi.ac.uk It functions at critical checkpoints to remodel the pre-60S particle by removing specific ribosome biogenesis factors, a step that is required to render the particle competent for export. ebi.ac.ukuniprot.org
Studies in Saccharomyces cerevisiae have shown that Midasin/Rea1 is required for the release of factors such as the NOP7 complex and RSA4 from the pre-60S particle. uniprot.org This ATP-driven removal of assembly factors is a prerequisite for the particle to proceed from the nucleolus to the nucleoplasm and finally through the nuclear pore complex into the cytoplasm. uniprot.org The failure to release these factors results in the nuclear trapping of immature 60S subunits.
In Arabidopsis, the mdn1-1 mutant exhibits a clear impairment in the nuclear export of the pre-60S ribosomal particle. nih.govnih.gov This was demonstrated by observing the subcellular distribution of fluorescently tagged ribosomal proteins of the large subunit, which showed abnormal accumulation within the nucleus of the mutant cells compared to wild-type cells. nih.gov This directly links a Midasin mutation to a defect in the transport of the pre-60S subunit. This process is regulated by Midasin activating the GTPase activity of NOG2, which then allows the nuclear export factor NMD3 to bind. uniprot.orgnih.gov
Subcellular Localization Studies (Nucleus, Nucleolus, Cytoplasm)
The function of Midasin in ribosome biogenesis is reflected in its subcellular localization. Consistent with its role in processing and exporting ribosomal subunits, Midasin is predominantly found in the nucleus, with a presence in both the nucleolus and the nucleoplasm. genecards.orguniprot.org However, it is also detected in the cytoplasm.
In yeast, immunofluorescence microscopy of hemagglutinin-tagged Midasin showed that the protein is localized principally in the nucleus. nih.govresearchgate.net Further studies have specified its presence in the nucleoplasm and associated with pre-60S ribosomes. uniprot.org
In human cells, proteomic analyses and localization data from resources like UniProt and the Human Protein Atlas confirm that Midasin (MDN1) is located in the nucleus, nucleolus, nucleoplasm, and the cytoplasm. genecards.orguniprot.org Its presence in the nucleolus is consistent with its role in early ribosome assembly steps, while its nucleoplasmic localization aligns with its function in later pre-60S maturation and export preparation. genecards.orguniprot.orgosti.gov Some evidence also points to its presence in the cytosol and associated with the intermediate filament cytoskeleton. uniprot.org
In Arabidopsis, proteomic data has also revealed the presence of Midasin in both the nucleus and the cytoplasm, supporting a conserved localization pattern across eukaryotes. nih.gov
| Organism | Cellular Compartment | Reference |
|---|---|---|
| Homo sapiens (Human) | Nucleus (Nucleolus, Nucleoplasm) | genecards.orguniprot.org |
| Cytoplasm / Cytosol | genecards.orguniprot.org | |
| Intermediate Filament Cytoskeleton | uniprot.org | |
| Saccharomyces cerevisiae (Yeast) | Nucleus (predominantly), Nucleoplasm, Nucleolus | yeastgenome.orgnih.govuniprot.org |
| Mitochondrion | yeastgenome.orguniprot.org | |
| Arabidopsis thaliana (Plant) | Nucleus | nih.gov |
| Cytoplasm | nih.gov | |
| Schizosaccharomyces pombe (Fission Yeast) | Nucleus, Nucleolus, Nucleoplasm | uniprot.org |
Regulation of Midasin Activity and Functional Modulation
Allosteric Regulation and Intramolecular Allostery
The architecture of Midasin is characterized by a hexameric AAA ring at its N-terminus, which functions as the motor, followed by extensive linking domains, and culminating in a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain responsible for binding substrates. pnas.orgnih.gov The functional coordination between the ATPase motor and the substrate-binding MIDAS domain, separated by a great distance, is achieved through intramolecular allostery. pnas.orgnih.gov Current models indicate that for Midasin to transmit mechanical force to its ribosomal substrates, the MIDAS domain must physically dock onto the AAA ring. pnas.orgnih.gov
This critical intramolecular docking is a tightly controlled process. The large linking domains, which encompass a disordered region rich in aspartate and glutamate (B1630785) residues (D/E-rich region), surprisingly act as negative regulators. pnas.org Rather than promoting the interaction, these linkers actively prevent the MIDAS domain from docking onto the AAA ring unless specific signals are received. pnas.orgpnas.orgnih.gov This autoinhibitory mechanism ensures that the potent activity of the mechanoenzyme is unleashed only at the appropriate time and place. The docking of the MIDAS domain is triggered by specific cellular events, such as the binding of Midasin to a pre-ribosome particle, or can be induced experimentally with certain chemical inhibitors. pnas.orgpnas.org
Influence of Nucleotide States on Conformational Dynamics and ATPase Activity
The conformational landscape of Midasin, especially its AAA ring, is dynamically shaped by the binding and hydrolysis of ATP. nih.govuniprot.org Different nucleotide-bound states induce substantial structural rearrangements within the AAA domains, which in turn allosterically control the ability of the MIDAS domain to dock. nih.gov
High-resolution cryo-electron microscopy (cryo-EM) has provided remarkable snapshots of these nucleotide-driven conformational changes. nih.gov A distinct contrast is seen between different states:
AMP-PNP-bound state: When bound to AMP-PNP, a non-hydrolyzable analog of ATP, the six AAA domains of Midasin are arranged in a nearly flat, planar ring. In this conformation, the MIDAS domain is flexible and its density is not observed to be associated with the AAA ring. nih.gov
ATP-I state: In the presence of ATP and a chemical inhibitor known as Rbin-1 (a state referred to as ATP-I), the AAA ring undergoes a profound conformational shift. Two of its rigid bodies move significantly out of the plane of the other domains, by about 15 angstroms. This rearrangement creates a binding site, and a clear density corresponding to the C-terminal MIDAS domain becomes visible, docked onto the AAA3/4 subunits. pnas.orgnih.gov
These findings support a model in which the ATPase cycle drives Midasin through different conformations, regulating the docking and undocking of its MIDAS domain. nih.gov The ATPase activity is itself intricately linked to these states. For example, while the Rbin-1-induced docked state is associated with inhibited ATPase activity, a mutation in S. cerevisiae Mdn1 (deletion of the helix 2 insert of AAA2) also leads to MIDAS docking but with a tenfold increase in the ATPase rate. pnas.orgnih.gov This demonstrates the complex relationship between nucleotide state, large-scale conformational dynamics, and the regulation of enzymatic output.
| Nucleotide/Inhibitor State | AAA Ring Conformation | MIDAS Domain Status | Effect on ATPase Activity |
|---|---|---|---|
| AMP-PNP | Nearly coplanar AAA domains nih.gov | Not docked nih.gov | Baseline/Inactive |
| ATP-I (ATP + Rbin-1) | Rearranged, non-planar AAA domains nih.gov | Docked onto AAA ring nih.gov | Inhibited pnas.orgnih.gov |
| AAA2 Helix 2 Deletion Mutant | Not specified | Docked pnas.org | Increased ~10-fold pnas.org |
Negative Regulation of ATPase Activity by MIDAS Domain Docking
A fascinating aspect of Midasin's regulation is the negative feedback loop involving its MIDAS domain. pnas.org Although the docking of the MIDAS domain onto the AAA ring is a prerequisite for transmitting the force needed to strip assembly factors from the pre-60S particle, this very interaction leads to a reduction in the ATPase activity of the AAA motor. pnas.orgpnas.org
This regulatory mechanism has been clearly demonstrated through experiments with truncated Midasin proteins. A construct of Midasin that lacks the C-terminal linking domains and the MIDAS domain is still capable of binding ATP. pnas.orgpnas.org When the MIDAS domain is supplied as a separate, free protein, it can bind specifically to the AAA ring of the truncated Midasin. pnas.orgpnas.orgpnas.org Significantly, this externally induced binding event, which mimics the intramolecular docking, results in a measurable decrease in ATPase activity. pnas.orgpnas.orgnih.gov
This evidence highlights the crucial role of the tethering domains in preventing this spontaneous, activity-reducing docking. pnas.orgnih.gov The regulation can be viewed as a sophisticated control system: the linker domains act as a gate, keeping the MIDAS domain at bay. Upon receiving the correct signal, such as engagement with a pre-ribosome, the gate opens, and the MIDAS domain docks. pnas.org This docking allows Midasin to perform its mechanical function while simultaneously throttling its own motor, perhaps to ensure a controlled, stepwise remodeling process or to prime the enzyme for the next phase of its mechanochemical cycle. pnas.org
Chemical Probes and Methodologies for Studying Midasin
Discovery and Characterization of Selective Midasin Inhibitors (e.g., Ribozinoindoles/Rbins) as Research Tools
The study of dynamic cellular processes like ribosome biogenesis, where many steps are completed within minutes, benefits greatly from cell-permeable chemical inhibitors that can act rapidly. nih.govcaltech.edu Traditional genetic methods that suppress protein function over hours can lead to the accumulation of indirect or cumulative defects. nih.govgoogle.com
Through a "chemical synthetic lethal" screen in fission yeast (Schizosaccharomyces pombe), a class of potent, reversible, and specific triazinoindole-based inhibitors of Midasin, named ribozinoindoles (Rbins), was discovered. nih.govcaltech.edu These small molecules were identified as potent inhibitors of eukaryotic ribosome biogenesis. nih.govnih.gov Subsequent biochemical assays and genetic analyses of inhibitor sensitivity and resistance confirmed that Midasin (also known as Mdn1 in yeast) is the direct physiological target of Rbins. nih.govcrick.ac.uk The availability of these selective chemical probes allows for the acute inactivation and activation of Midasin, making them powerful tools to dissect its role in the temporal and spatial dynamics of ribosome assembly. nih.govgoogle.com
Table 1: Examples of Ribozinoindole (Rbin) Inhibitors of Midasin
| Inhibitor | Description | In Vitro Potency (GI₅₀) | Reference |
|---|---|---|---|
| Rbin-1 | A triazinoindole-based inhibitor of Midasin (Mdn1). | 136 ± 7 nM | medchemexpress.com |
| Rbin-2 | An analog of Rbin-1 with a bromine substituent, showing ~10-fold higher activity. | 14 ± 1 nM | medchemexpress.com |
Midasin contains six ATPase domains within a single polypeptide, forming a ring-like structure, although not all are thought to be active. nih.govrockefeller.edu The ATPase activity of Midasin had not been characterized until the development of in vitro biochemical assays using recombinant Mdn1. nih.gov These assays demonstrated that Rbins directly inhibit the ATPase activity of full-length Mdn1. nih.govcaltech.edu For instance, at a concentration of 1 µM, both Rbin-1 and Rbin-2 inhibit Mdn1's ATPase activity by approximately 40%. medchemexpress.comcaymanchem.com Cryo-electron microscopy (cryo-EM) studies revealed that Rbins, in the presence of ATP, trap Midasin in a specific conformational state, which provides insight into how the inhibitor works. rockefeller.edunih.gov
The inhibition of Midasin by Rbins has a significant and rapid effect on the biogenesis of the 60S ribosomal subunit. nih.gov Treatment of fission yeast with Rbins leads to the accumulation of pre-ribosomal particles in the nucleus within 15-30 minutes and impairs the processing of precursor ribosomal RNA (pre-rRNA). caymanchem.comnih.gov Specifically, Midasin inhibition disrupts several key steps, including the assembly of the nucleolar Nsa1 particle, a precursor of the 60S subunit. nih.govcrick.ac.uk It also interferes with the removal of assembly factors like Ytm1 and Rsa4 from pre-60S particles, which is a critical step in their maturation and subsequent export to the cytoplasm. caymanchem.comnih.gov
Genetic Screens for Inhibitor Sensitivity and Resistance
To validate Midasin as the direct target of Rbins and to understand their mechanism of action, systematic genetic analyses were performed in fission yeast. nih.govgoogle.com These screens aimed to identify mutations that conferred either sensitivity or resistance to the inhibitors. nih.gov
The results of these screens were crucial:
Resistance Mutations: Mutations conferring resistance to Rbins were mapped to the mdn1 gene itself. nih.gov For example, a single point mutation, F1093L, in Midasin was shown to block the activity of Rbins both in vitro and in cells. rockefeller.edunih.gov
Sensitivity Mutations: Strains with certain mutations in mdn1 (e.g., L1113F) showed slightly increased sensitivity to Rbins. researchgate.net
The identification of these mutations provided strong evidence that Midasin is the physiological target of ribozinoindoles. nih.govnih.gov Furthermore, having matched inhibitor-sensitive and inhibitor-resistant cell lines allows for rigorous experiments to distinguish on-target effects from off-target cellular responses. google.com
Table 2: Mdn1 Mutations Affecting Rbin Sensitivity
| Mutation | Effect on Rbin-1 | Reference |
|---|---|---|
| F1093L | Confers resistance | rockefeller.edunih.gov |
| E1187K | Confers resistance | researchgate.net |
| L1113F | Confers slight sensitivity | researchgate.net |
Application of Chemical Probes in Analyzing Ribosome Assembly Dynamics
The fast-acting and reversible nature of chemical probes like Rbins makes them ideal for studying the highly dynamic process of ribosome assembly. nih.govnih.gov By acutely inhibiting Midasin, researchers can effectively "trap" and accumulate distinct intermediates of ribosome assembly. google.com This allows for a detailed analysis of the composition and structure of these stalled pre-60S particles. nih.gov The combination of Rbin treatment with live-cell imaging and biochemical approaches has been used to analyze ribosome assembly dynamics on a timescale of minutes. google.com This has led to the discovery of previously unknown functions of Midasin, such as its role in the assembly of the nucleolar Nsa1 particle. nih.govcrick.ac.uk Cryo-EM analysis of Midasin bound to ATP and Rbin-1 has provided structural snapshots that help explain how the AAA+ ring's conformational changes are transmitted to release ribosomal assembly factors. rockefeller.edunih.gov
Biochemical Assays for Midasin Activity in vitro
To directly measure the enzymatic function of Midasin and test the effects of inhibitors, in vitro biochemical assays are essential. nih.govnuvisan.com The development of these assays required overcoming challenges in purifying the large, full-length Mdn1 protein, which was ultimately achieved using an insect cell expression system. nih.gov
These assays typically measure the rate of ATP hydrolysis by detecting the release of inorganic phosphate. nih.gov They are crucial for:
Primary Screening: Identifying potential inhibitors from large compound libraries. evotec.com
Characterization: Determining the potency (e.g., IC₅₀) and mechanism of action of inhibitors like Rbins. nih.govnuvisan.com
Mechanistic Studies: Investigating how specific mutations affect Midasin's ATPase activity and its interaction with inhibitors. nih.gov
A variety of detection methods, such as fluorescence, luminescence, and absorbance, can be employed in these high-throughput assays to quantify enzyme activity. evotec.compharmaron.com
Interplay of Midasin with Broader Cellular Pathways and Processes in Research Contexts
Midasin Overexpression and Cellular Plasticity in Research Models
Cellular plasticity, the ability of cells to change their phenotype in response to environmental cues, is a key process in development, regeneration, and disease, including cancer. nih.govembopress.org In the context of cancer, cellular plasticity allows tumor cells to adapt to therapies and acquire resistance. nih.gov Research has linked the overexpression of Midasin (MDN1) to aggressive forms of cancer, suggesting a role for this protein in promoting adaptive changes.
In preclinical studies of triple-negative breast cancer (TNBC), a particularly aggressive subtype, high expression of MDN1 is positively correlated with a worse relapse-free survival in patients with estrogen receptor-negative (ER-) breast cancer. aacrjournals.orgresearcher.life This suggests that elevated levels of Midasin may contribute to the tumor's ability to survive and progress, potentially by influencing cellular reprogramming. The emergence of drug resistance in cancer often involves cells undergoing significant phenotypic changes to adopt new pathways for growth and survival, a clear manifestation of cellular plasticity. nih.gov While direct mechanistic studies explicitly detailing Midasin's role in cellular plasticity are emerging, its association with aggressive, therapy-resistant cancers points towards its involvement in the molecular machinery that enables cancer cells to adapt and change their characteristics.
Role in Cell Cycle Dysregulation and Genomic Instability in Preclinical Studies
The maintenance of genomic stability is paramount for normal cell function, and its loss is a hallmark of cancer. mdpi.com Preclinical research has identified a significant connection between alterations in Midasin (MDN1) and the destabilization of the cellular genome. Elevated MDN1 expression and mutations are associated with an increased tumor mutation burden and an unfavorable prognosis in breast cancer. aacrjournals.orgresearcher.life
In-depth studies have revealed that alterations in MDN1 are linked to an increased expression of a signature of proteins involved in cell cycle dysregulation and genomic instability. aacrjournals.orgresearcher.life This suggests that Midasin's function is intertwined with the cellular machinery that controls cell division and safeguards DNA integrity.
Pharmacological inhibition of Midasin has provided further evidence for its role in maintaining genomic stability. In TNBC cell lines, treatment with a potent MDN1 inhibitor, Ribozinoindole-2 (Rbin-2), led to a significant 55-75% increase in DNA double-strand breaks, a severe form of DNA damage. aacrjournals.orgresearcher.life This finding strongly indicates that Midasin is a key player in regulating DNA damage responses and that its proper function is required to prevent the accumulation of DNA lesions. aacrjournals.orgresearcher.life The data suggests that elevated MDN1 expression may drive dysregulation of DNA repair, providing a survival advantage to cancer cells by allowing them to tolerate a higher level of genomic instability. aacrjournals.orgresearcher.life
| MDN1 Alteration | Associated Cellular Outcome | Experimental Evidence | Reference |
|---|---|---|---|
| High Expression / Mutation | Increased Tumor Mutation Burden | Analysis of breast cancer patient data | aacrjournals.orgresearcher.life |
| High Expression / Mutation | Increased expression of proteins involved in cell cycle dysregulation and genomic instability | In silico studies of breast cancer patients with MDN1 alterations | aacrjournals.orgresearcher.life |
| Pharmacological Inhibition (using Rbin-2) | 55-75% increase in DNA double-strand breaks (γH2AX marker) | Immunofluorescence and immunoblotting in TNBC cell lines | aacrjournals.orgresearcher.life |
Transcriptional Landscape Reprogramming in Research Settings
Transcriptional reprogramming, a wholesale change in the gene expression profile of a cell, underpins major shifts in cellular identity and function. Midasin's fundamental role in ribosome biogenesis—the process of producing the cell's protein synthesis machinery—positions it as a potential master regulator of the cellular state. By controlling the capacity for protein synthesis, Midasin can indirectly influence the entire transcriptional and proteomic landscape.
Research in plant models has provided direct evidence of Midasin's impact on the transcriptome. In Arabidopsis mutants with reduced MDN1 function, transcript profile analyses revealed that many biological processes were affected, demonstrating that proper Midasin function is critical for maintaining normal gene expression patterns. nih.gov
In the context of cancer, the acquisition of aggressive phenotypes involves extensive cellular reprogramming. nih.gov For example, a subset of resistant prostate cancers acquires a neuroendocrine-like phenotype, which is driven by the reactivation of developmental programs and a complete shift in the cellular transcriptional landscape. nih.gov Given that Midasin overexpression is linked to aggressive cancers that exhibit such adaptive changes, it is plausible that Midasin contributes to this transcriptional reprogramming, potentially by ensuring the high rate of ribosome production needed to enact these new cellular programs. aacrjournals.orgresearcher.life
Connection to Longevity Regulation (e.g., Ribozinoindole-1 suppressing ribosome biosynthesis)
The rate of ribosome biogenesis is intimately linked to cell growth, proliferation, and aging. A growing body of evidence suggests that down-regulation of protein synthesis, often through the inhibition of ribosome biogenesis, can extend lifespan across a wide range of species. This places key factors in ribosome assembly, such as Midasin, at a nexus of pathways connected to longevity.
This chemical-genetic link provides a clear mechanism through which Midasin activity can be modulated to impact a cellular process known to be a key determinant of longevity. The ability of Rbin-1 to suppress ribosome biosynthesis by targeting Midasin highlights the protein's central role in a pathway that is a subject of intense research in the field of aging and longevity. nih.gov
| Compound/Factor | Target | Mechanism of Action | Downstream Effect | Relevance to Longevity | Reference |
|---|---|---|---|---|---|
| Midasin (MDN1) | Itself (AAA-ATPase) | Functions as a chaperone in the assembly and maturation of the pre-60S ribosomal subunit. | Enables production of functional ribosomes. | High ribosome biogenesis is linked to faster aging. | nih.govmdpi.com |
| Ribozinoindole-1 (Rbin-1) | Midasin (MDN1) | Inhibits the ATPase activity of Midasin. | Blocks pre-60S ribosome biogenesis, suppressing overall protein synthesis. | Suppression of ribosome biogenesis is a known mechanism for extending lifespan. | nih.govselleckchem.com |
Advanced Research Methodologies and Future Directions in Midasin Studies
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of Midasin's role within the cellular environment necessitates the integration of multiple data types. mdpi.com Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to build a comprehensive picture of Midasin's function and regulation. mdpi.com
Transcriptomic analysis, for instance, provides a snapshot of the RNA transcripts in a cell, offering insights into how genetic information is translated into functional proteins. rsc.org By correlating Midasin expression levels with the expression of other genes, researchers can identify potential regulatory networks and downstream pathways influenced by Midasin activity. Recent advancements in single-cell multi-omics technologies allow for the simultaneous profiling of the transcriptome and other molecular layers within individual cells, providing unprecedented detail into cellular heterogeneity and function. mdpi.com
The integration of these diverse datasets is not without its challenges, including the high dimensionality and heterogeneity of the data. researchgate.net However, the development of sophisticated computational methods, including machine learning and network-based approaches, is enabling researchers to overcome these hurdles and extract meaningful biological insights. mdpi.comresearchgate.net
High-Throughput Screening Approaches for Novel Midasin Modulators
To further probe the function of Midasin and to identify potential therapeutic targets, researchers are turning to high-throughput screening (HTS) assays. These automated platforms allow for the rapid testing of large libraries of chemical compounds to identify molecules that can modulate Midasin's activity. Preliminary results from HTS campaigns have already begun to identify compounds that affect Midasin levels. researcher.life
These "modulators" can be invaluable research tools. For example, small molecule inhibitors can be used to acutely block Midasin function, allowing for a detailed examination of the immediate cellular consequences. Conversely, activators could be used to study the effects of enhanced Midasin activity. The identification of such molecules not only advances our fundamental understanding of Midasin but also holds promise for the development of novel therapeutic strategies.
Computational Modeling and Simulation of Midasin Dynamics and Interactions
The large size and dynamic nature of Midasin make it a challenging subject for purely experimental studies. Computational modeling and simulation provide a powerful complementary approach to investigate its structure, dynamics, and interactions with other molecules. nih.govmdic.org These in silico methods allow researchers to build three-dimensional models of Midasin and simulate its movements and binding events at an atomic level. fda.govmdic.org
By simulating the binding of Midasin to its substrates and interaction partners, researchers can gain insights into the molecular determinants of these interactions. These models can also be used to predict the effects of mutations on Midasin function, guiding the design of future experiments. As computational power continues to increase, these simulations will become increasingly realistic and predictive, offering a virtual laboratory to explore the complex world of Midasin. nih.gov
Unresolved Questions in Midasin's Mechanochemical Cycle
Despite significant progress, several key questions regarding Midasin's mechanochemical cycle remain unanswered. This cycle describes how the energy from ATP hydrolysis is converted into mechanical work to remodel pre-ribosomal particles. A central unresolved issue is the precise mechanism by which the six AAA+ protomers within the Midasin ring coordinate their activities.
It is known that Midasin functions at successive maturation steps to remove ribosomal factors, first driving the exit of early pre-60S particles from the nucleolus and then late pre-60S particles from the nucleus. uniprot.org However, the exact conformational changes that Midasin undergoes during this process and how these changes are coupled to ATP binding and hydrolysis are still being elucidated. Understanding these fundamental aspects of Midasin's function is critical for a complete picture of ribosome biogenesis.
Elucidating Additional Substrates and Interaction Partners
Midasin does not act in isolation; it functions as part of a complex network of protein-protein interactions. nih.gov While several key interaction partners have been identified, it is likely that many more remain to be discovered. Identifying these additional substrates and interaction partners is crucial for a complete understanding of Midasin's cellular roles.
In yeast, Midasin (also known as Mdn1) interacts with Ytm1, and in humans, the ortholog MDN1 interacts with WDR12. researchgate.netresearchgate.net Both Ytm1 and WDR12 are components of the pre-60S ribosomal subunit. researchgate.netnih.gov Midasin's C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain is directly involved in binding to the ubiquitin-like (UBL) domains of these partners. researchgate.netresearchgate.net Another key interactor is Rsa4 (NLE1 in humans). researchgate.net Furthermore, Midasin associates with pre-60S ribosomes in the nucleoplasm and interacts with the PELP1 complex. uniprot.org
Systematic approaches, such as large-scale co-immunoprecipitation followed by mass spectrometry, can be used to identify proteins that physically associate with Midasin in vivo. These studies have the potential to uncover novel functions for Midasin and to link it to other cellular pathways.
| Organism | Midasin Interacting Protein | Midasin Domain | Interactor Domain | Reference |
| Yeast | Ytm1 | MIDAS domain | UBL domain | researchgate.netresearchgate.net |
| Human | WDR12 | MIDAS domain | UBL domain | researchgate.netresearchgate.net |
| Yeast | Rsa4 | MIDAS domain | UBL domain | researchgate.net |
| Human | NLE1 | MIDAS domain | UBL domain | researchgate.net |
| Human | PELP1 complex | AAA+ ATPase ring | - | uniprot.org |
Functional Divergence and Conservation Across Diverse Organisms
Midasin is a highly conserved protein, with orthologs found in a wide range of eukaryotes, from yeast to humans. nih.gov This high degree of conservation suggests that its fundamental role in ribosome biogenesis is ancient and essential for eukaryotic life. However, subtle differences in Midasin's sequence and function may exist between different species, reflecting adaptations to specific cellular contexts. nih.govmpi-cbg.debiorxiv.org
Comparative genomic and functional studies across diverse organisms can provide valuable insights into the evolution of Midasin and the core principles of ribosome biogenesis. By comparing the sequences of Midasin orthologs, researchers can identify regions of the protein that are under strong selective pressure and are therefore likely to be functionally important. nih.govmdpi.com Investigating the functional consequences of these sequence differences can reveal how Midasin has adapted to the specific needs of different organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
